1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione
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Overview
Description
1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione is a complex organic compound that features a quinoline moiety linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the formation of the pyrrolidine ring. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as quinoline N-oxides and quinoline carboxylic acids.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.
Uniqueness
1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione is unique due to its specific combination of a quinoline moiety and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1-phenyl-4-(3-quinolin-2-yloxypyrrolidin-1-yl)butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-21(18-7-2-1-3-8-18)11-13-23(27)25-15-14-19(16-25)28-22-12-10-17-6-4-5-9-20(17)24-22/h1-10,12,19H,11,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLMXQCRARNUPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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